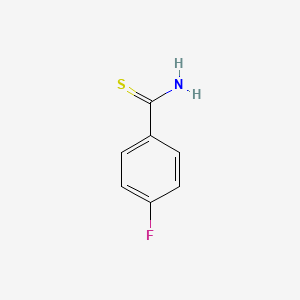

4-Fluorothiobenzamide

Description

Contextualization within Thioamide Chemistry

Thioamides are a class of organic compounds that are structural analogs of amides, where the oxygen atom of the carbonyl group is replaced by a sulfur atom. This single-atom substitution imparts significant changes in the molecule's physical and chemical properties. nih.gov Thioamides are generally more reactive than their amide counterparts due to the weaker carbon-sulfur double bond compared to the carbon-oxygen double bond. nih.gov They can act as versatile intermediates in organic synthesis. nih.gov

The thioamide functional group exhibits distinct spectroscopic characteristics. For instance, the C=S bond has a UV absorption maximum around 265 nm and an IR stretching frequency near 1120 cm⁻¹, which are different from the C=O bond of amides. nih.gov In ¹³C NMR spectroscopy, the thioamide carbonyl carbon appears significantly downfield (200–210 ppm) compared to the corresponding amide resonance. nih.gov These properties make thioamides useful as spectroscopic probes in biophysical studies. nih.gov

Significance of Fluorine Substitution in Aromatic Thioamides

The introduction of a fluorine atom into an organic molecule, particularly onto an aromatic ring, can dramatically alter its biological and chemical properties. acs.orgchinesechemsoc.org Fluorine is the most electronegative element and has a small atomic size. chinesechemsoc.org Its presence can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. chinesechemsoc.orgresearchgate.net The carbon-fluorine bond is one of the strongest covalent single bonds, which can enhance the metabolic stability of a compound. chinesechemsoc.org

Overview of Research Trajectories and Interdisciplinary Relevance

Research involving 4-Fluorothiobenzamide spans multiple scientific fields, highlighting its interdisciplinary relevance. In medicinal chemistry, it has been investigated as a precursor for synthesizing potentially bioactive molecules with antimicrobial and anticancer properties. ontosight.ai It has also been used as a research tool to study enzyme inhibition, such as its effect on HMG-CoA reductase, an enzyme involved in cholesterol synthesis. cymitquimica.com

In organic synthesis, this compound serves as a versatile building block. For example, it has been used in the synthesis of thiazole (B1198619) derivatives, which have been investigated as potential monoamine oxidase (MAO) inhibitors. preprints.org It also participates in reactions to form other complex heterocyclic structures. google.com The reactivity of the thioamide group, modulated by the fluorine substituent, makes it a valuable synthon for creating new chemical entities.

Furthermore, in materials science, this compound has been explored as a precursor for the synthesis of fluorinated polymers and materials. ontosight.ai The incorporation of fluorine can impart desirable properties such as thermal stability and altered electronic characteristics to the resulting materials. The study of its crystal structure provides insights into the intermolecular interactions that govern the solid-state packing of fluorinated aromatic compounds. nih.gov

| Property | Value |

| Molecular Formula | C₇H₆FNS |

| Molecular Weight | 155.19 g/mol |

| CAS Number | 22179-72-2 |

| Appearance | White to off-white crystalline solid |

| Melting Point | Approximately 140-145°C |

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFOHZWOKJQOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176715 | |

| Record name | 4-Fluorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22179-72-2 | |

| Record name | 4-Fluorothiobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22179-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorothiobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022179722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorothiobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorothiobenzamide and Its Analogues

Established Synthetic Pathways to 4-Fluorothiobenzamide

Traditional methods for synthesizing this compound rely on fundamental organic reactions, including thiocarbonylation of carboxylic acids, reactions of nitriles with sulfur reagents, and the thionation of amides.

Classical Thiocarbonylation Routes (e.g., reaction of 4-fluorobenzoic acid with thiosemicarbazide)

One classical approach involves the reaction of a carboxylic acid with a thiocarbonyl-containing compound, such as thiosemicarbazide (B42300). In this type of synthesis, 4-fluorobenzoic acid can be condensed with thiosemicarbazide, typically in the presence of a strong acid catalyst like concentrated sulfuric acid or a dehydrating agent like phosphorus oxychloride. jocpr.com The reaction proceeds through the formation of an intermediate that can subsequently cyclize to form thiadiazole derivatives or be processed to yield the target thioamide. jocpr.com While versatile for creating heterocyclic compounds, careful control of reaction conditions is necessary to isolate the thioamide.

Halobenzonitrile and Hydrogen Sulfide (B99878) Reactions

The direct conversion of a nitrile to a thioamide is a widely used method. For the synthesis of this compound, this involves the reaction of 4-fluorobenzonitrile (B33359) with a source of hydrogen sulfide. This reaction is often carried out by bubbling hydrogen sulfide gas through a solution of the nitrile in a suitable solvent, frequently with a base catalyst such as an amine or sodium hydrosulfide. google.com A related patented method for a similar compound, p-hydroxythiobenzamide, involves reacting p-cyanophenol with sodium hydrosulfide, highlighting the applicability of this pathway to substituted benzonitriles. google.com

Phosphorus Pentasulfide and Halobenzamide Conversions

The thionation of amides using phosphorus pentasulfide (P₄S₁₀) is a cornerstone of thioamide synthesis. wikipedia.org This method is highly effective for converting the carbonyl group of 4-fluorobenzamide (B1200420) directly into a thiocarbonyl group. The reaction typically involves refluxing the amide with phosphorus pentasulfide in an inert solvent like benzene (B151609), dioxane, or tetrahydrofuran (B95107). wikipedia.orgsciencemadness.org The high reactivity of phosphorus pentasulfide ensures a good conversion rate. wikipedia.org A similar approach has been successfully applied to the synthesis of 4-Hydroxythiobenzamide (B41779) from p-hydroxybenzamide, demonstrating the method's utility for halogenated and other substituted benzamides. google.com Lawesson's reagent, a derivative of P₄S₁₀, is also commonly used as a milder alternative for this transformation. youtube.com

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry offers more sophisticated methods for creating thiobenzamide (B147508) derivatives, focusing on greater control over molecular structure and the use of novel catalytic systems.

Regioselective Synthesis of Substituted Analogues

Regioselective synthesis is crucial when preparing analogues of this compound with additional substituents on the aromatic ring, as the position of these groups significantly influences the molecule's properties. Achieving regioselectivity involves carefully choosing starting materials and reaction pathways to control the placement of functional groups. For instance, starting with a di-substituted benzene ring where the positions of the fluorine and other groups are already defined allows for the controlled synthesis of a specific isomer. Methods like the [3+2] cycloaddition reactions used to create 4-fluoro-1,5-disubstituted-1,2,3-triazoles showcase advanced strategies for controlling regiochemistry in fluorine-containing compounds, a principle that can be applied to the synthesis of complex thiobenzamide analogues. rsc.org

Photocatalytic Oxidative Cyclization Methods for Thiobenzamides

A prominent advanced method for creating derivatives from thiobenzamides is photocatalytic oxidative cyclization. rsc.org This technique does not synthesize the thioamide itself but uses it as a precursor to generate more complex heterocyclic structures like 1,2,4-thiadiazoles. In this process, a substituted thiobenzamide, such as this compound, undergoes a cyclization reaction when exposed to light in the presence of a photocatalyst. rsc.orgresearchgate.net

Recent research has highlighted the use of cuprous oxide (Cu₂O) rhombic dodecahedra as a highly effective photocatalyst for this transformation. rsc.org The reaction is typically conducted in a solvent like tetrahydrofuran (THF) under illumination from an LED light source at room temperature. rsc.org This method has been shown to be effective for a wide range of substituted thiobenzamides, proceeding with high product yields. rsc.org The table below summarizes the results of photocatalytic cyclization for various thiobenzamide derivatives using a Cu₂O catalyst. rsc.org

| Substituent on Thiobenzamide | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-H (Thiobenzamide) | 94 | 8 |

| 4-CH₃ | 93 | 18 |

| 4-OCH₃ | 92 | 18 |

| 4-F | 85 | 18 |

| 4-Cl | 88 | 18 |

| 4-Br | 86 | 18 |

| 3-F | 82 | 18 |

| 2-F | 79 | 18 |

Functionalized Imidazolium (B1220033) Salts in Catalytic Systems involving Thiobenzamides

Functionalized imidazolium salts have emerged as pivotal components in modern catalysis, primarily serving as precursors to N-heterocyclic carbene (NHC) ligands or as task-specific ionic liquids. nih.govscite.ai These NHCs are highly effective in stabilizing transition metal catalysts, such as copper and palladium complexes, which are employed in a variety of cross-coupling reactions. rsc.orgbohrium.com

In the context of thiobenzamides, these catalytic systems are particularly relevant for forming new carbon-nitrogen (C–N) and carbon-sulfur (C–S) bonds. Thiobenzamides like this compound can act as substrates in these reactions. The interplay between an imidazolium salt-derived NHC, a copper or palladium salt, and a suitable base creates a highly efficient catalytic cycle for coupling thioamides with aryl halides or other electrophiles. This methodology allows for the synthesis of complex molecules where the thioamide moiety is integrated into a larger framework. rsc.org The functional groups on the imidazolium salt can be tuned to optimize catalyst solubility, stability, and recyclability. researchgate.net

Below is a table summarizing the key components in a typical NHC-metal catalytic system involving thiobenzamides.

| Component | Role in Catalytic System | Example |

| Imidazolium Salt | N-Heterocyclic Carbene (NHC) Precursor | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride |

| Metal Salt | Active Catalytic Center | Copper(I) iodide (CuI), Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Base | Deprotonation of NHC precursor and/or substrate | Potassium tert-butoxide, Sodium carbonate |

| Substrate | Thioamide reactant | This compound |

| Coupling Partner | Electrophile | Iodobenzene, Aryl bromides |

| Solvent | Reaction Medium | Toluene, Dimethylformamide (DMF) |

Functionalization and Derivatization Strategies

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

This compound is a valuable bifunctional building block for constructing complex molecular architectures. Its utility stems from two key reactive sites: the thioamide group and the fluorinated aromatic ring. The thioamide functionality is a versatile handle for numerous chemical transformations, while the fluorine atom can influence the electronic properties of the ring and participate in specific coupling reactions.

The thioamide group can be converted into other functional groups or used directly in condensation and cyclization reactions to build larger molecules. For instance, it can be S-alkylated to form thioimidates, which are reactive intermediates for further functionalization. The aromatic ring, activated by the fluorine substituent, is amenable to nucleophilic aromatic substitution or can be functionalized further through metallation-coupling sequences. These reactive handles make this compound a suitable starting material for the synthesis of high-performance polymers, pharmaceutical intermediates, and other advanced materials.

The table below outlines the reactive sites of this compound and potential transformations for building complex structures.

| Reactive Site | Type of Reaction | Potential Outcome |

| Thioamide Group (C=S) | S-Alkylation, Cyclocondensation, Coupling Reactions | Formation of thioimidates, heterocycles, extended conjugated systems |

| Thioamide Group (NH₂) | Acylation, Condensation with Carbonyls | Formation of N-substituted derivatives, Schiff bases |

| Aromatic Ring (C-F) | Nucleophilic Aromatic Substitution | Introduction of new substituents (e.g., ethers, amines) |

| Aromatic Ring (C-H) | Electrophilic Aromatic Substitution, Directed Metallation | Introduction of additional functional groups at specific positions |

Preparation of Novel Heterocyclic Compounds from this compound

The thioamide functional group is a cornerstone in the synthesis of sulfur-containing heterocyclic compounds. researchgate.net this compound serves as an excellent precursor for a variety of novel heterocycles, leveraging the reactivity of its carbon-sulfur double bond and adjacent amine group. chemmethod.com

One of the most common applications is in the synthesis of thiazoles. Through reactions analogous to the Hantzsch thiazole (B1198619) synthesis, this compound can be condensed with α-halocarbonyl compounds (such as α-haloketones or α-haloesters) to yield 2-substituted-4-(4-fluorophenyl)thiazoles. The thioamide provides the S-C-N backbone of the resulting thiazole ring.

Furthermore, this compound can be used to construct other important heterocyclic systems. For example, reaction with 1,4-dicarbonyl compounds in the presence of a sulfidizing agent can lead to the formation of thiophenes. It can also be a key component in the synthesis of thiadiazoles. Reaction with acylating agents followed by dehydrative cyclization can produce 1,3,4-thiadiazoles, while reaction with compounds containing a nitrogen-nitrogen bond can yield 1,2,4-thiadiazoles. The fluorine substituent is retained in the final heterocyclic product, imparting unique electronic properties.

The following table summarizes key synthetic routes from this compound to different heterocyclic systems.

| Target Heterocycle | Key Reagent(s) | Resulting Structure |

| Thiazole | α-Haloketone (e.g., 2-bromoacetophenone) | 2-Aryl-4-(4-fluorophenyl)thiazole |

| 1,3,4-Thiadiazole | Acyl chloride followed by cyclodehydration | 2-Substituted-5-(4-fluorophenyl)-1,3,4-thiadiazole |

| Thiophene | 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione) | Substituted (4-fluorophenyl)thiophene |

Spectroscopic Characterization and Structural Elucidation of 4 Fluorothiobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

To generate a scientifically accurate and thorough article as per the instructions, access to these specific experimental peak values, chemical shifts, and coupling constants is essential. Without this primary data, any attempt to write the requested sections would be speculative and would not meet the required standards of scientific accuracy.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 NMR spectroscopy is a highly effective technique for the analysis of organofluorine compounds. The ¹⁹F nucleus possesses a nuclear spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, making it nearly as sensitive to NMR detection as protons (¹H). alfa-chemistry.com A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which are highly sensitive to the local electronic environment, thus providing detailed structural information. alfa-chemistry.com

For 4-Fluorothiobenzamide, the fluorine atom is attached to an aromatic ring. The chemical shift of fluorine in this environment is influenced by the electronic effects of the thioamide substituent (-C(S)NH₂). The typical chemical shift for a fluorine atom in a simple fluorobenzene (B45895) is approximately -113.15 ppm relative to the standard trichlorofluoromethane (B166822) (CFCl₃). colorado.eduucsb.edu The thioamide group's electron-donating or -withdrawing character, through both inductive and resonance effects, will modulate the electron density around the fluorine atom, causing a shift from this reference value. Studies on the closely related 4-fluorobenzamide (B1200420) have shown that its ¹⁹F chemical shift is also sensitive to solvent effects. nih.govresearchgate.net

The signal for the fluorine atom in this compound is expected to appear as a complex multiplet, likely a triplet of triplets or a doublet of doublets of doublets, due to spin-spin coupling with the ortho- and meta-protons on the benzene (B151609) ring.

| Parameter | Expected Value | Description |

|---|---|---|

| Chemical Shift (δ) | -110 to -120 ppm (vs. CFCl₃) | The chemical shift is anticipated to be in the characteristic range for an aryl fluoride, influenced by the thioamide substituent. ucsb.edu |

| Multiplicity | Multiplet | Complex splitting pattern due to coupling with aromatic protons (ortho- and meta-hydrogens). |

| Coupling Constants | ³J(F-H_ortho) ≈ 8-10 Hz, ⁴J(F-H_meta) ≈ 4-6 Hz | Typical coupling constants for fluorine-proton interactions through three and four bonds in an aromatic system. |

Mass Spectrometric Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. For this compound (C₇H₆FNS), the molecular ion peak (M⁺) corresponds to its molecular weight. Upon ionization, typically through electron impact (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. scienceready.com.aucreative-proteomics.com

The fragmentation of this compound is expected to be directed by the functional groups present, namely the fluorophenyl and thioamide moieties. Cleavage of the bond between the aromatic ring and the thioamide carbonyl carbon is a probable pathway. libretexts.org This would lead to the formation of a stable fluorophenyl cation. Other significant fragmentation pathways could involve the loss of small neutral molecules or radicals from the thioamide group.

Key fragmentation steps may include:

α-Cleavage: The bond between the benzene ring and the thioamide group can break, leading to characteristic fragments. creative-proteomics.com

Loss of Neutral Fragments: Elimination of neutral species such as ·SH, ·NH₂, or H₂S can lead to prominent fragment ions.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 155 | [C₇H₆FNS]⁺· (Molecular Ion) | - |

| 122 | [C₇H₄F]⁺· | ·SH |

| 95 | [C₆H₄F]⁺ | ·CSNH₂ |

Electronic Absorption Spectroscopy for Molecular Orbital Characterization

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from a lower energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy one, like the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The wavelengths of maximum absorbance (λ_max) correspond to specific electronic transitions, which are characteristic of the molecule's chromophores. libretexts.org

The structure of this compound contains two primary chromophores: the fluorinated benzene ring and the thioamide group (-C(S)NH₂). These groups give rise to characteristic electronic transitions:

π → π* transitions: These high-energy transitions are associated with the conjugated π-electron system of the benzene ring and the C=S double bond. Extending conjugation typically shifts the λ_max to longer wavelengths. utoronto.ca

n → π* transitions: These lower-energy transitions involve the excitation of non-bonding electrons (lone pairs) from the sulfur and nitrogen atoms into an anti-bonding π* orbital of the thioamide group.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the electronic absorption spectra and analyze the molecular orbitals involved in the transitions. researchgate.netrsc.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the molecule's electronic properties and reactivity. nih.gov

| λ_max (nm) | Type of Transition | Involved Orbitals | Chromophore |

|---|---|---|---|

| ~200-220 nm | π → π | HOMO-n → LUMO+m | Benzene Ring |

| ~260-290 nm | π → π | HOMO → LUMO | Aromatic system conjugated with thioamide |

| >300 nm | n → π* | HOMO → LUMO | Thioamide C=S group |

Crystallographic Analysis and Solid State Structural Studies of 4 Fluorothiobenzamide

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction has been the definitive technique for elucidating the precise three-dimensional structure of 4-Fluorothiobenzamide at the atomic level.

The crystallographic analysis of this compound has established its unit cell parameters and space group. The compound crystallizes in the triclinic space group P-1. This determination is a critical first step in defining the crystal's symmetry and the repeating unit of the structure. The specific lattice parameters are detailed in the table below.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Triclinic | P-1 | 4.0185 | 10.950 | 16.068 | 94.801 | 94.631 | 90.063 |

| Unit cell parameters for this compound. |

The molecular conformation and the network of intermolecular interactions in the solid state are key to understanding the crystal's stability and properties. In the crystal structure of this compound, intermolecular hydrogen bonding plays a dominant role. Primary aromatic thioamides are known to form characteristic hydrogen-bonding patterns, such as R²₂(8) dimers and C(4) chains acs.org. The thioamide functional group acts as a potent hydrogen-bond donor and a moderate acceptor, facilitating the formation of these robust networks acs.org. These interactions dictate the precise arrangement of molecules within the crystal lattice.

Polymorphism and Crystal Engineering in this compound Systems

The study of polymorphism and the principles of crystal engineering are crucial for controlling the solid-state properties of pharmaceutical and materials science compounds.

An investigation into the crystal landscape of a series of primary aromatic thioamides has revealed consistent and predictable intermolecular hydrogen-bonding interactions acs.org. The prevalence of R²₂(8) dimers and C(4) chains across this class of compounds highlights the reliability of the thioamide group as a synthon in crystal engineering acs.org. The strong donor and moderate acceptor characteristics of the thioamide moiety make it a valuable functional group for designing specific solid-state architectures acs.org.

The substitution of hydrogen with fluorine in aromatic systems can have a profound impact on crystal packing and stability. Research has demonstrated that fluorine substitution in benzamide and thiobenzamide (B147508) crystals can lead to the suppression of disorder nih.govacs.org. Even a relatively small incorporation of a fluorinated analogue can be sufficient to stabilize a particular crystalline form without altering the fundamental packing motif nih.govacs.org.

Crystal structure prediction calculations suggest that this stabilizing effect is related to the lattice energy landscape. For instance, the landscape for benzamide is significantly denser compared to that of 2-fluorobenzamide, which implies that fluorine substitution can make disorder less probable nih.gov. This effect is significant, as fluorine occupancies as low as 20–30% have been shown to be sufficient to suppress disorder nih.govacs.org.

Strategies for Controlling Polymorphic Forms and Crystal Growth

The control of polymorphism—the ability of a compound to exist in more than one crystal structure—is a critical aspect of materials science and pharmaceutical development. For thiobenzamide derivatives, including this compound, controlling the crystalline form is essential as different polymorphs can exhibit varying physical and chemical properties. Strategies for managing polymorphic outcomes and directing crystal growth involve a combination of thermodynamic and kinetic approaches.

Common methods for crystal growth include crystallization from solution and crystallization from a melt. nih.gov For instance, thin films of related compounds like thiobenzamide (TBZ) and 2-fluorothiobenzamide (fTBZ) have been prepared by melting the powder between glass slides, followed by crystallization either through spontaneous nucleation near the melting point or by rapid quenching to room temperature. nih.gov To slow down crystallization and the conversion between polymorphic forms, additives such as Canada balsam or gum mastic have been used. nih.gov

The choice of solvent and crystallization conditions plays a crucial role. Gel-mediated crystallization is an emerging technique that can provide precise control over polymorphic outcomes by converting convection-controlled growth into a diffusion-limited process. nih.gov This method allows for the exploration of new polymorphic spaces by systematically screening different solvents within a gel framework. nih.gov

Impurities or additives can also be strategically employed to influence polymorphism. nih.gov Even minute quantities of impurities with molecular similarity to the host compound can alter crystal habit, inhibit nucleation, or affect the kinetics of conversion between polymeorphs. nih.gov In some systems, the presence of specific impurities can switch the relative stability of polymorphs, providing a thermodynamic route to obtaining a desired, otherwise metastable, form. nih.gov For example, studies on benzamide have shown that certain additives can selectively stabilize one polymorph over another, leading to its exclusive crystallization from solution. nih.gov

These strategies highlight the diverse tools available to researchers for directing the crystallization of specific polymorphic forms.

Table 1: Strategies for Polymorph and Crystal Growth Control

| Strategy | Description | Potential Outcome for this compound |

|---|---|---|

| Solvent Selection | Crystallizing the compound from a variety of solvents with different polarities and hydrogen bonding capabilities. | Isolation of different solvates or polymorphs; control over crystal habit (e.g., needles vs. plates). |

| Melt Crystallization | Cooling the molten compound at different rates (e.g., slow cooling vs. rapid quenching). | Access to kinetically favored or high-temperature polymorphs that may not be accessible from solution. nih.gov |

| Use of Additives/Impurities | Introducing small amounts of structurally related molecules during crystallization. | Inhibition of the growth of an undesired polymorph, promoting the nucleation of a desired form. nih.gov |

| Gel-Mediated Crystallization | Growing crystals within a gel matrix to control diffusion and nucleation. | Discovery of novel polymorphic forms by creating unique crystallization environments. nih.gov |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive analytical technique for the characterization of polycrystalline bulk materials. frontiersin.org It is a primary tool for solid-state characterization in the pharmaceutical and chemical industries. The technique relies on the principle that X-rays are diffracted by the periodically arranged atoms within a crystal, producing a unique diffraction pattern for each crystalline substance. This pattern serves as a "fingerprint," allowing for the identification and characterization of the material. researchgate.net

For this compound, PXRD is crucial for several reasons:

Polymorph Identification: Each polymorph of a compound has a distinct crystal structure and, therefore, will produce a unique PXRD pattern. By comparing the experimental pattern of a bulk sample to reference patterns, one can identify the specific polymorphic form present. frontiersin.org

Phase Purity: PXRD can detect the presence of crystalline impurities or undesired polymorphic forms within a bulk sample.

Crystallinity Assessment: The technique can distinguish between crystalline, semi-crystalline, and amorphous materials. Crystalline materials produce sharp, well-defined peaks, whereas amorphous materials yield a broad halo with no distinct peaks.

The analysis involves irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). ucmerced.edu The resulting diffractogram plots intensity versus 2θ, where the peak positions are related to the crystal lattice parameters, and the peak intensities are related to the arrangement of atoms within the lattice.

Table 2: Illustrative PXRD Data for a Crystalline Compound

| Position (°2θ) | Intensity (Counts) |

|---|---|

| 8.5 | 4500 |

| 12.8 | 1200 |

| 17.1 | 9800 |

| 21.3 | 3200 |

| 24.6 | 7500 |

This table is a generalized representation of PXRD data and does not correspond to an experimental pattern of this compound.

Advanced Crystallographic Techniques (e.g., 3D Electron Diffraction)

While single-crystal X-ray diffraction remains the gold standard for structure determination, obtaining single crystals of sufficient size and quality can be a significant challenge. Many newly synthesized compounds, or their elusive polymorphs, often form only as nanocrystals. nih.gov In such cases, advanced techniques like three-dimensional electron diffraction (3D ED) have emerged as powerful alternatives. nih.govcnr.it

3D Electron Diffraction is a method that utilizes a transmission electron microscope (TEM) to collect diffraction data from sub-micrometric crystals. unisi.it The technique involves tilting a nanocrystal in a stepwise manner and collecting an electron diffraction pattern at each step. unisi.it This series of patterns is then combined to reconstruct a three-dimensional representation of the reciprocal lattice, from which the crystal structure can be solved and refined. unisi.it

The primary advantages of 3D ED for analyzing compounds like this compound include:

Analysis of Nanocrystals: It enables the atomic structure determination of materials that are too small for conventional X-ray diffraction techniques. nih.gov

Phase Identification in Mixtures: 3D ED can selectively analyze individual crystal grains within a nanocrystalline powder mixture, making it an excellent tool for identifying different polymorphs or impurities. nih.gov

Handling Beam-Sensitive Samples: Methodological advancements and the use of sensitive detectors allow for data collection under low-dose conditions, which is crucial for organic compounds that are susceptible to damage from the electron beam. cnr.it

3D ED has proven to be a reliable technique for the ab initio structure determination of complex organic molecules and pharmaceuticals from nanocrystalline samples. nih.govunisi.it This capability makes it an invaluable tool for exploring the full polymorphic landscape of this compound, potentially revealing novel crystal forms that cannot be characterized by other means.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Thiobenzamide | TBZ |

| 2-Fluorothiobenzamide | fTBZ |

Computational and Theoretical Investigations of 4 Fluorothiobenzamide

Molecular Dynamics Simulations:These simulations provide a dynamic picture of molecular behavior over time, complementing the static information from quantum chemical calculations.

Predictive Modeling of Reactive Pathways:By employing advanced simulation techniques, it is possible to model chemical reactions and predict the most likely pathways for the transformation of 4-Fluorothiobenzamide. This can provide valuable information on its chemical stability and potential reaction mechanisms with other chemical species.

Despite the absence of specific published data for this compound in these areas, the principles and methodologies are well-documented and routinely applied to other aromatic and thioamide-containing compounds. Further research is required to apply these computational tools to this compound to generate the specific data requested.

Crystal Structure Prediction (CSP)

Crystal Structure Prediction (CSP) is a computational methodology used to identify possible crystalline arrangements, or polymorphs, of a molecule from its chemical diagram alone. This process is crucial in materials science and pharmaceutical development, as different polymorphs of a substance can exhibit significantly different physical and chemical properties, including solubility, stability, and bioavailability. almacgroup.comnih.govsymbiosisonlinepublishing.com For this compound, CSP provides insights into its solid-state behavior.

The foundation of CSP lies in the exploration of the crystal lattice energy landscape. This landscape is a multi-dimensional surface representing the lattice energy of a crystal as a function of its structural parameters (unit cell dimensions and molecular positions/orientations). Computationally, this involves generating a multitude of plausible crystal packing arrangements and then minimizing their lattice energy. researchgate.net

The process begins with the generation of a vast number of trial structures, often in commonly observed space groups for organic molecules. researchgate.net These structures are then subjected to energy minimization using force fields or, for higher accuracy, quantum mechanical methods like Density Functional Theory (DFT). nih.gov The result is a plot of lattice energy versus a structural descriptor (like density), where each point represents a unique, stable crystal structure at a local minimum on the energy landscape. nih.govresearchgate.net

For thioamides and their fluorinated derivatives, the lattice energy landscape reveals crucial information about packing preferences. acs.orgosti.gov Studies on related benzamides have shown that the landscape can be densely populated with many structures within a small energy range of the global minimum, indicating a high potential for polymorphism. nih.govacs.org Computational analyses of benzamide compared to 2-fluorobenzamide have revealed a much denser lattice energy landscape for the non-fluorinated compound, suggesting that fluorine substitution can make disorder less likely by creating a more defined and less crowded low-energy region on the landscape. nih.govacs.orgosti.govcrystalmathatnyu.org This principle suggests that the fluorine atom in this compound plays a significant role in dictating the energetically favorable packing motifs, potentially leading to a more ordered crystal structure compared to unsubstituted thiobenzamide (B147508).

A primary goal of exploring the lattice energy landscape is to predict the polymorphs that are most likely to be observed experimentally. nih.gov The computationally identified crystal structures that lie within a small energy window (typically a few kJ/mol) of the global minimum are considered potential polymorphs. nih.govnih.gov The relative stability of these predicted forms at 0 K is determined by their calculated lattice energies; the structure with the lowest energy is the predicted most stable form. symbiosisonlinepublishing.com

While specific CSP studies detailing the predicted polymorphs of this compound are not extensively published, the methodology applied to similar molecules provides a clear framework. For instance, in studies of benzamide, the experimentally known polymorphs were successfully identified within 1.6 kJ mol⁻¹ of the global minimum on the computed lattice energy landscape. nih.gov It is also known that fluorination at different positions on the phenyl ring can result in entirely different and unique crystal packing arrangements. nih.govacs.org

The table below illustrates a hypothetical outcome of a CSP study for this compound, showing how predicted polymorphs would be ranked.

| Predicted Polymorph | Space Group | Relative Lattice Energy (kJ/mol) | Density (g/cm³) | Hydrogen Bonding Motif |

| Form I (Global Minimum) | P2₁/c | 0.0 | 1.45 | Dimeric Tapes |

| Form II | P-1 | +1.2 | 1.43 | Catemeric Chains |

| Form III | C2/c | +2.5 | 1.41 | Dimeric Tapes |

| Form IV | P2₁2₁2₁ | +3.8 | 1.40 | Helical Chains |

This table is a hypothetical representation based on typical CSP results for organic molecules.

The relative stability determined by lattice energy is a critical first step. However, the polymorph obtained in practice also depends on kinetic factors during crystallization. symbiosisonlinepublishing.com Metastable polymorphs, which are higher in energy than the most stable form, can often be isolated because they nucleate and grow faster under certain conditions. almacgroup.comsymbiosisonlinepublishing.com

Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. chemrxiv.org These models establish a mathematical correlation between molecular descriptors (numerical representations of a molecule's structure) and an experimental property.

For this compound, QSPR models can be developed to predict a wide range of physicochemical properties. The process involves:

Data Collection : Gathering experimental data for a set of molecules, including this compound and structurally similar compounds.

Descriptor Calculation : Computing various molecular descriptors for each molecule. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., dipole moment, orbital energies) descriptors.

Model Building : Using statistical methods like multiple linear regression or machine learning algorithms to create a predictive model that links the descriptors to the property of interest.

Validation : Rigorously testing the model's predictive power on an external set of compounds not used in its creation.

The key structural features of this compound that would be significant in a QSPR model include:

The Thioamide Group (-CSNH₂) : This group is crucial for hydrogen bonding and influences properties like melting point and solubility.

The Fluorine Atom (-F) : Its high electronegativity and ability to form non-covalent interactions affect electronic properties, lipophilicity, and crystal packing.

The Aromatic Ring : Provides a rigid scaffold and contributes to π-π stacking interactions.

A hypothetical QSPR model for predicting a property like aqueous solubility might take the following form, illustrating the relationship between the structure and the property.

| Property to Predict | Key Molecular Descriptors | Potential Impact of Descriptors |

| Aqueous Solubility | Polar Surface Area (PSA) | Higher PSA from the thioamide group may increase solubility. |

| LogP (Lipophilicity) | The fluorine atom can increase lipophilicity, potentially decreasing aqueous solubility. | |

| Number of Hydrogen Bond Donors/Acceptors | The -NH₂ and sulfur atoms act as donors and acceptors, promoting interaction with water. | |

| Melting Point | Molecular Weight | Generally, a higher molecular weight correlates with a higher melting point. |

| Crystal Lattice Energy | Stronger intermolecular forces (e.g., hydrogen bonding) lead to higher lattice energy and a higher melting point. |

Such models are valuable for screening virtual compounds and prioritizing experimental work by providing reliable estimates of key properties without the need for synthesis and testing. chemrxiv.org

Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. researchgate.netmdpi.com It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its electrophilic and nucleophilic regions and predicting how it will interact with other molecules. icm.edu.plresearchgate.net

The MEP map is color-coded to indicate different potential values:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow : Regions of intermediate or near-zero potential.

For this compound, the MEP analysis highlights several key features:

Negative Potential : The most negative potential (red/orange) is concentrated around the highly electronegative sulfur and fluorine atoms. The region around the sulfur atom is particularly electron-rich due to its lone pairs, making it a primary site for hydrogen bonding and interactions with electrophiles. researchgate.net

Positive Potential : The most positive potential (blue) is located on the hydrogen atoms of the amine group (-NH₂). These hydrogens are acidic and are the primary sites for acting as hydrogen bond donors.

Aromatic Ring : The face of the phenyl ring exhibits a moderately negative potential due to the π-electron cloud, allowing for π-π stacking interactions. The fluorine substitution can withdraw some electron density, slightly modulating the potential of the ring.

This detailed map of charge distribution is invaluable for understanding the intermolecular interactions that govern the crystal packing of this compound. The strong hydrogen bonds between the positive amine hydrogens and the negative sulfur atoms of neighboring molecules are expected to be a dominant feature in its crystal lattice, a common motif in primary thioamides. nih.gov The MEP provides a rational basis for explaining observed crystal structures and for designing co-crystals or salts. mdpi.com

| Molecular Region | Expected Electrostatic Potential | Role in Intermolecular Interactions |

| Sulfur Atom | Strongly Negative | Hydrogen Bond Acceptor, Lewis Base Site |

| Amine Hydrogens (-NH₂) | Strongly Positive | Hydrogen Bond Donor |

| Fluorine Atom | Negative | Weak Hydrogen Bond Acceptor, Dipole-Dipole Interactions |

| Aromatic Ring Face | Moderately Negative | π-π Stacking Interactions |

Chemical Reactivity and Reaction Mechanisms Involving 4 Fluorothiobenzamide

Reactions at the Thioamide Functional Group

The thioamide functional group (-CSNH₂) is a thio-analogue of an amide and exhibits distinct reactivity. It exists in a resonance hybrid of thione and thiol tautomeric forms, although the thione form typically predominates. The carbon-sulfur double bond (C=S) is longer, weaker, and more polarizable than the carbon-oxygen double bond (C=O) in amides, making the sulfur atom a soft nucleophile and the carbon atom an electrophile.

The thioamide group in 4-Fluorothiobenzamide is ambidentate, meaning it can react with electrophiles and nucleophiles at different sites.

Electrophilic Additions: The sulfur atom, bearing lone pairs of electrons and being a soft nucleophile, is the primary site for electrophilic attack. In contrast, the nitrogen atom's lone pair is delocalized into the C=S bond, reducing its nucleophilicity.

Nucleophilic Additions: The carbon atom of the thioamide group is electrophilic and susceptible to attack by nucleophiles. This reaction is analogous to nucleophilic addition to a carbonyl group, though the reactivity can differ. The addition of a nucleophile to the thiocarbonyl carbon results in a tetrahedral intermediate.

| Reaction Type | Attacking Species | Site of Attack on this compound | Intermediate |

| Electrophilic Addition | Electrophile (E⁺) | Sulfur Atom | Thiol-like cation |

| Nucleophilic Addition | Nucleophile (Nu⁻) | Carbon Atom | Tetrahedral intermediate |

Thioamides are important precursors for the synthesis of sulfur-containing heterocycles. While direct oxidation of this compound to a thiadiazole is not a common one-step process, it can serve as a key starting material in multi-step syntheses. A common route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives or the oxidative cyclization of thioacylhydrazones.

For example, this compound could theoretically react with a hydrazine derivative (such as hydrazine hydrate) to form a thioacylhydrazone. This intermediate can then undergo oxidative cyclization, promoted by an oxidizing agent (e.g., I₂, H₂O₂, or FeCl₃), to yield a 2,5-disubstituted-1,3,4-thiadiazole. The reaction proceeds through the formation of a crucial S-N bond to close the heterocyclic ring.

A plausible reaction scheme is as follows:

Condensation: this compound reacts with an acylhydrazine to form an N,N'-diacylhydrazine derivative.

Cyclization/Dehydration: This intermediate, upon heating with a dehydrating/thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, can cyclize to form the 1,3,4-thiadiazole ring.

The sulfur atom of the thioamide group is highly nucleophilic and readily undergoes alkylation and acylation reactions.

Alkylation: Treatment of this compound with an alkylating agent, such as methyl iodide (CH₃I), in the presence of a base leads to the formation of an S-alkylated product known as a thioimidate (or thioimidic acid ester). For instance, S-methylation yields the corresponding methyl thioimidate. This reaction is often preferred over N-alkylation due to the higher nucleophilicity of the sulfur atom. Thioimidates are valuable synthetic intermediates.

Acylation: Similarly, acylation with acylating agents like acyl chlorides or anhydrides occurs preferentially at the sulfur atom under kinetic control, forming an S-acylthioimidate. These products can sometimes rearrange to the more thermodynamically stable N-acylthioamides, particularly upon heating or under basic conditions.

| Process | Reagent Example | Product Type | Key Feature |

| Alkylation | Methyl Iodide (CH₃I) | Methyl thioimidate | S-alkylation is favored over N-alkylation. |

| Acylation | Acetyl Chloride (CH₃COCl) | S-acylthioimidate | Kinetically favored product, may rearrange. |

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is subject to aromatic substitution reactions, with the position of substitution being directed by the existing fluorine and thioamide groups.

In electrophilic aromatic substitution (EAS), the reactivity and orientation of the incoming electrophile are determined by the electronic properties of the substituents on the ring.

Thioamide (-CSNH₂): The thioamide group is generally considered a deactivating group. Its effect is a combination of resonance and induction. The thiocarbonyl group can withdraw electron density from the ring through resonance, similar to a standard carbonyl group. This deactivating effect makes EAS reactions slower compared to benzene. Analysis of the stability of the resonance intermediates (sigma complexes) suggests that the thioamide group directs incoming electrophiles to the meta position.

Given that this compound has an ortho, para-director (F) and a predicted meta-director (-CSNH₂) in a para relationship, their effects are cooperative. The fluorine atom directs to positions 2 and 3 (ortho and meta to -CSNH₂), and the thioamide group directs to position 3 (meta to itself and ortho to -F). Therefore, electrophilic substitution is strongly predicted to occur at the position ortho to the fluorine atom and meta to the thioamide group.

| EAS Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | 4-Fluoro-3-nitrothiobenzamide |

| Bromination | Br₂ / FeBr₃ | 3-Bromo-4-fluorothiobenzamide |

| Sulfonation | Fuming H₂SO₄ | 4-Fluoro-3-sulfothiobenzamide |

Nucleophilic aromatic substitution (SₙAr) typically requires an electron-deficient aromatic ring and a good leaving group.

The fluorine atom in this compound can act as a leaving group. The rate of SₙAr reactions with halobenzenes follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the highly electronegative fluorine atom, stabilizing the intermediate Meisenheimer complex. assets-servd.host

For the SₙAr reaction to be facile, the ring must be activated by strong electron-withdrawing groups, particularly at the ortho and/or para positions to the leaving group. The thioamide group is located para to the fluorine. If the thioamide group acts as an effective electron-withdrawing group via resonance (stabilizing the negative charge in the Meisenheimer intermediate), it would activate the fluorine atom for displacement by nucleophiles. Groups like nitro (-NO₂) and carbonyl (-COR) are potent activators. The thioamide group's ability to delocalize a negative charge onto the sulfur atom suggests it would activate the ring towards SₙAr, making the displacement of the fluoride ion by strong nucleophiles (e.g., alkoxides, amines) a feasible reaction.

Cyclization and Heterocyclic Ring Formation

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its thioamide functional group, featuring a nucleophilic sulfur atom and an electrophilic carbon atom, readily participates in cyclization reactions to form stable ring systems. Key examples include its use in the formation of 1,2,4-thiadiazoles and thiazole (B1198619) derivatives.

One of the prominent reactions of aryl thioamides, including this compound, is their oxidative dimerization to form 3,5-diaryl-1,2,4-thiadiazoles. This transformation can be achieved using various oxidizing agents. A notable method involves the rapid condensation of aryl thioamides in the presence of methyl bromocyanoacetate, which unexpectedly acts as an oxidant to yield the corresponding 1,2,4-thiadiazole instead of the anticipated thiazole derivative. nih.govnih.gov This reaction is efficient, proceeds quickly, and produces high yields of the desired product with high purity. nih.gov

The general scope of this reaction is broad, accommodating thiobenzamides with a range of electron-donating and electron-withdrawing substituents on the aromatic ring. While specific data for this compound in this exact reaction is part of a broader substrate table, the reaction is shown to be effective for various substituted aryl thioamides. nih.gov The formation of the 1,2,4-thiadiazole ring occurs through an intermolecular oxidative N-S bond formation. acs.org

| Entry | Aryl Group (Ar) in Thiobenzamide (B147508) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Chlorophenyl | 3,5-bis(4-Chlorophenyl)-1,2,4-thiadiazole | 98 |

| 2 | 4-Methoxyphenyl | 3,5-bis(4-Methoxyphenyl)-1,2,4-thiadiazole | 98 |

| 3 | 4-Fluorophenyl | 3,5-bis(4-Fluorophenyl)-1,2,4-thiadiazole | 98 |

| 4 | Phenyl | 3,5-Diphenyl-1,2,4-thiadiazole | 99 |

| 5 | 4-Hydroxyphenyl | 3,5-bis(4-Hydroxyphenyl)-1,2,4-thiadiazole | 95 |

This compound is a key reactant in the Hantzsch thiazole synthesis, a classic and widely used method for constructing the thiazole ring. researchgate.netsynarchive.comnih.gov This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. Specifically, this compound reacts with compounds like 2-bromo-4'-fluoroacetophenone to yield 2,4-disubstituted thiazole derivatives.

The reaction proceeds via nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. This method is highly versatile and allows for the synthesis of a wide array of thiazole derivatives with various substituents.

| Thioamide | α-Halocarbonyl Compound | Product |

|---|---|---|

| This compound | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | 2,4-bis(4-Fluorophenyl)thiazole |

| This compound | Ethyl 2-chloroacetoacetate | Ethyl 2-(4-fluorophenyl)-4-methylthiazole-5-carboxylate |

| This compound | 3-Chloropentane-2,4-dione | 1-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)ethan-1-one |

Mechanistic Elucidation of Key Transformations (e.g., photocatalytic mechanisms)

The mechanisms underlying the cyclization reactions of this compound are crucial for understanding and optimizing the synthesis of heterocyclic compounds. Recent advancements have highlighted the utility of photocatalysis in driving these transformations under mild conditions.

The oxidative cyclization of thioamides to 1,2,4-thiadiazoles can be achieved photocatalytically. rsc.orgrsc.org Using a semiconductor photocatalyst like Copper(I) oxide (Cu₂O) and light irradiation, a proposed mechanism begins with the generation of electron-hole pairs within the photocatalyst. rsc.org

Proposed Photocatalytic Mechanism for 1,2,4-Thiadiazole Synthesis:

Excitation: Under light irradiation, the semiconductor photocatalyst (e.g., Cu₂O) generates an electron (e⁻) and a hole (h⁺). rsc.orgacs.org

Oxidation of Thioamide: The photogenerated hole (h⁺) on the catalyst surface oxidizes a thioamide molecule, such as this compound, to form a thioamide radical cation. rsc.org

Dimerization: This radical cation undergoes further transformations, likely involving deprotonation and radical cross-coupling with another radical intermediate to form a dimer. rsc.org

Cyclization and Aromatization: The resulting dimer undergoes intramolecular cyclization and subsequent aromatization, often involving the removal of a sulfide (B99878) species, to yield the final 3,5-diaryl-1,2,4-thiadiazole product. rsc.org

Applications of 4 Fluorothiobenzamide in Advanced Chemical Synthesis

Precursor in Medicinal Chemistry

In the field of medicinal chemistry, 4-Fluorothiobenzamide is utilized as a fundamental building block for the synthesis of a diverse range of biologically active molecules. Its thioamide functionality is particularly useful for constructing various heterocyclic systems, which are prevalent in many therapeutic agents.

The reactivity of the thioamide group in this compound allows for its incorporation into more complex molecular architectures. A notable application is in the synthesis of thiazole (B1198619) derivatives. For instance, thiobenzamide (B147508) derivatives can be reacted with electrophiles to form fused-thiazole products. This approach has been used to create novel hybrid structures with potential biological activities, demonstrating the role of thioamides as key intermediates in generating molecular diversity. nih.gov

The development of new antimicrobial and antifungal agents is crucial to combat the rise of drug-resistant pathogens. This compound serves as a precursor for compounds with potential antimicrobial properties. For example, fluorobenzoylthiosemicarbazides, which can be derived from related starting materials, and their cyclic analogues with a 1,2,4-triazole (B32235) scaffold have been synthesized and evaluated for their antibacterial activity against Gram-positive bacteria. mdpi.com

Furthermore, the synthesis of fused-thiazole derivatives from thioamides has yielded compounds with potent antimicrobial activity. In one study, a 4-hydroxythiobenzamide (B41779) derived fused-thiazole product demonstrated inhibitory activity against Staphylococcus aureus and Enterococcus faecium, highlighting the potential of thiobenzamide-based scaffolds in the discovery of new antimicrobial agents. nih.gov The synthesis of various thiazole derivatives is a common strategy in the search for new antibacterial and antifungal compounds. globalresearchonline.netsemanticscholar.org

The following table summarizes the antimicrobial activity of a selected thiobenzamide-derived compound:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| 4-Hydroxythiobenzamide-derived fused thiazole | S. aureus ATCC 25923 | 3.12 µg/mL |

| E. faecium ATCC 700221 | 3.12 µg/mL |

Data sourced from a study on chimeric thiazolo-nootkatone derivatives. nih.gov

In the pursuit of novel anticancer agents, this compound can be envisioned as a starting material for various heterocyclic scaffolds known to possess antiproliferative activity. The Hantzsch pyridine (B92270) synthesis, a multi-component reaction, is a well-established method for producing dihydropyridine (B1217469) derivatives, which have been investigated for their potential as anticancer agents. wikipedia.orgbeilstein-journals.orgnih.govnih.gov While direct synthesis from this compound is not explicitly detailed in the provided sources, the general utility of related structures in such syntheses suggests its potential as a precursor. The resulting fluorinated dihydropyridine scaffold could be of interest for its potential to inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer cells. nih.gov Additionally, fluorinated compounds have been explored in the development of anthracycline derivatives for their interactions with DNA. nih.gov

Derivatives containing structural motifs similar to this compound have been investigated as modulators of enzyme activity. Monoamine oxidase (MAO) inhibitors are a class of drugs used in the treatment of neurological disorders. Research into new MAO inhibitors has explored various chemical scaffolds, including thiosemicarbazide (B42300) derivatives. researchgate.net While not directly mentioning this compound, the broader class of related sulfur-containing compounds is of interest in this area. For instance, a series of ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives were evaluated as MAO-B inhibitors for Parkinson's disease. nih.gov

Artemis endonuclease is another enzyme target of therapeutic interest. Small molecule inhibitors of Artemis have been identified and are being investigated for their potential applications. researchgate.net The development of fluorinated derivatives could be a strategy to enhance the properties of such inhibitors.

Role in Material Science and Polymer Chemistry

The application of this compound extends beyond medicinal chemistry into the realm of material science, particularly in the synthesis of specialized polymers.

This compound can serve as a monomer or a functionalizing agent in the creation of fluorinated polymers. The direct radical copolymerization of thioamide derivatives with common vinyl monomers represents a method to produce novel degradable vinyl polymers containing thioether units in their backbones. nih.gov This approach could potentially be applied to this compound to synthesize fluorinated polymers with tailored properties.

Another application involves the functionalization of existing polymers. For example, a lactide functionalized with 4-hydroxythiobenzamide has been copolymerized with L-lactide to create polymers designed for the long-term release of thiobenzamide. rsc.orgnih.govresearchgate.net This research highlights the utility of thiobenzamide moieties in creating functional polymers for applications such as controlled drug delivery. The presence of fluorine in such polymers could further modulate their properties, including hydrophobicity and degradation kinetics. The broader field of fluorinated polymers is of significant interest for various applications due to their unique properties like low surface energy and high thermal and chemical stability. nih.govrsc.orgnih.govresearchgate.net

The table below details polymers synthesized with a thiobenzamide functional group:

| Monomers | Polymerization Method | Resulting Polymer | Potential Application |

| L-lactide and a lactide functionalized with 4-hydroxythiobenzamide | Copolymerization | Poly(lactic acid) with thiobenzamide in the backbone | Long-term release of thiobenzamide |

| Thioformamides and vinyl monomers | Radical copolymerization | Vinyl polymers with thioether units in the backbone | Degradable polymers |

Data compiled from studies on functionalized poly(lactic acid) and radical copolymerization of thioamides. nih.govnih.gov

Use as a Chemical Intermediate in Complex Syntheses

The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. As a readily available source of a fluorinated phenylthioamide moiety, this compound serves as a crucial starting material for the synthesis of various heterocyclic compounds and other complex organic structures.

Intermediate in Pharmaceutical Synthesis

While specific, publicly disclosed blockbuster drugs directly utilizing this compound as a registered intermediate are not readily identifiable, its application is evident in the broader context of pharmaceutical research and development, particularly in the synthesis of heterocyclic scaffolds. The thioamide functionality is a key precursor for the construction of thiazole rings, a common motif in many biologically active compounds.

One of the most prominent applications of thioamides like this compound is in the Hantzsch thiazole synthesis . This classic condensation reaction involves the reaction of a thioamide with an α-haloketone to form a thiazole ring. The resulting 2-aryl-thiazole structure, bearing a 4-fluorophenyl group, is a privileged scaffold in medicinal chemistry. Thiazole-containing compounds have shown a wide range of pharmacological activities, including as kinase inhibitors for cancer therapy and as anti-inflammatory agents.

The synthesis of various kinase inhibitors often involves the construction of a core heterocyclic structure, and the use of this compound in a Hantzsch-type reaction provides an efficient route to 2-(4-fluorophenyl)thiazole (B3070699) derivatives. These derivatives can then be further elaborated through subsequent chemical transformations to yield the final active pharmaceutical ingredient (API). The fluorine atom on the phenyl ring can play a crucial role in modulating the electronic properties of the molecule and improving its interaction with the target protein.

Below is a representative table of potential pharmaceutical scaffolds that can be synthesized using this compound as an intermediate.

| Target Scaffold | Synthetic Reaction | Potential Therapeutic Area |

| 2-(4-Fluorophenyl)thiazole derivatives | Hantzsch Thiazole Synthesis | Oncology (Kinase Inhibitors) |

| 1,2,4-Thiadiazole derivatives | Oxidative Cyclization | Anti-inflammatory |

| Fluorinated Benzothiophene derivatives | Cyclization Reactions | CNS Disorders |

Intermediate in Agrochemical Synthesis

Similar to its role in pharmaceutical synthesis, this compound is a valuable intermediate in the development of new agrochemicals, particularly fungicides. The presence of a fluorinated aromatic ring is a common feature in many modern pesticides, contributing to their efficacy and stability.

The synthesis of fungicides containing a thiazole ring is a significant area of application for this compound. For instance, the well-established Hantzsch thiazole synthesis can be employed to react this compound with various α-haloketones to produce a range of 2-(4-fluorophenyl)thiazole derivatives. These intermediates can then be functionalized further to create novel fungicidal compounds. The resulting fungicides often exhibit broad-spectrum activity against various plant pathogens.

The thioamide group can also participate in other cyclization reactions to form different heterocyclic systems that are relevant to agrochemical activity. The development of new generations of fungicides often relies on the exploration of novel chemical scaffolds, and this compound provides a versatile platform for accessing such structures.

The following table outlines potential agrochemical applications for intermediates derived from this compound.

| Target Agrochemical Class | Synthetic Intermediate | Mode of Action (Potential) |

| Thiazole Fungicides | 2-(4-Fluorophenyl)thiazole derivatives | Respiration Inhibition |

| Strobilurin Analogues | Fluorinated aromatic building blocks | Quinone outside Inhibitors (QoI) |

| Novel Herbicidal Scaffolds | Fluorinated heterocyclic intermediates | Enzyme Inhibition |

Biological Activity Profiles and Mechanistic Insights of 4 Fluorothiobenzamide and Its Derivatives

Antimicrobial Efficacy and Spectrum of Activity

Derivatives of 4-Fluorothiobenzamide have been investigated for their ability to combat microbial infections, with studies revealing notable antibacterial and antifungal properties.

Antibacterial Activity Investigations

Research into the antibacterial potential of this compound derivatives has primarily focused on fluorobenzoylthiosemicarbazides and difluorobenzamide structures. These compounds have demonstrated significant efficacy, particularly against Gram-positive bacteria.

A structure-activity relationship study of fluorobenzoylthiosemicarbazides revealed that their antibacterial response is highly dependent on the substitution pattern at the N4 aryl position. The most promising activity was observed with trifluoromethyl derivatives, which were effective against both reference strains and pathogenic clinical isolates of methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. These compounds were found to be bacteriostatic, indicating they inhibit bacterial growth rather than killing the bacteria outright.

Similarly, a series of 2,6-difluorobenzamide (B103285) derivatives showed potent antimicrobial activity against MSSA (ATCC 25923), with MIC values between 1–8 µg/mL. Notably, several of these compounds also displayed excellent activity against the highly drug-resistant MRSA strain (ATCC 43300), with MIC values as low as 4 µg/mL.

| Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference |

| Fluorobenzoylthiosemicarbazides (trifluoromethyl derivatives) | S. aureus (MSSA & MRSA) | 7.82 - 31.25 | nih.govmdpi.com |

| 2,6-Difluorobenzamide Derivatives | S. aureus (MSSA ATCC 25923) | 1 - 8 | nanobioletters.com |

| 2,6-Difluorobenzamide Derivatives | S. aureus (MRSA ATCC 43300) | 4 | nanobioletters.com |

Antifungal Activity Investigations

The antifungal potential of this compound derivatives, specifically 4-arylthiosemicarbazides, has been explored against various Candida species. The introduction of a fluorine atom to the aryl ring of these derivatives has been a key area of investigation.

In one study, a para-fluoro derivative and a 2,4-difluoro derivative of an indole-based thiosemicarbazide (B42300) showed activity against Candida parapsilosis with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL. nih.gov These compounds also exhibited marginal activity against Candida albicans. nih.gov Interestingly, the position of the fluorine atom was crucial; an ortho-fluoro substituted derivative was found to be inactive. nih.gov

Anticancer Potential and Cell Line Specificity

The anticancer properties of this compound derivatives have been demonstrated through their cytotoxic effects on various cancer cell lines. Research has focused on understanding the mechanisms of this cytotoxicity and the relationship between the chemical structure and anticancer efficacy.

Cytotoxicity Mechanisms in Cancer Cell Lines

Derivatives of this compound have shown promise as anticancer agents by inducing cell death in specific cancer cell lines. One study investigated a series of novel 1-(4-fluorophenoxyacetyl)-4-substituted thiosemicarbazides. These compounds demonstrated notable activity against the LNCaP prostate cancer cell line. acs.org The most active compound in this series, designated AB2, exhibited an IC50 value of 108.14 μM. acs.org Further investigation through molecular docking studies suggested that the mechanism of action for this cytotoxicity involves the inhibition of topoisomerase IIα, a critical enzyme for DNA replication in cancer cells. acs.orgresearchgate.net

In another line of research, a series of thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives incorporating a 4-fluorophenyl group were synthesized and evaluated for their anticancer activity against the U937 human histocytic lymphoma cell line using an MTT assay. semanticscholar.org Several of these compounds, particularly those with para substitutions on a distal aryl ring, showed significant anticancer activity. semanticscholar.org

| Derivative Class | Cancer Cell Line | Activity Metric | Value (μM) | Proposed Mechanism | Reference |

| 1-(4-Fluorophenoxyacetyl)-thiosemicarbazide (Compound AB2) | LNCaP (Prostate Cancer) | IC50 | 108.14 | Topoisomerase IIα Inhibition | acs.orgresearchgate.net |

| Thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives | U937 (Human Histocytic Lymphoma) | - | Significant Activity | Not specified | semanticscholar.org |

Structure-Activity Relationships (SAR) in Anticancer Analogues

The relationship between the chemical structure of this compound analogues and their anticancer activity is a critical area of study for designing more potent compounds.

For the thiazolo[3,2-a]pyrimidin-3(7H)-one series, SAR studies revealed several key features for potent anticancer activity. These include the presence of the thiazolo[3,2-a]pyrimidin-3(7H)-one domain, a hydrophobic 4-fluorophenyl aryl ring system, and an electron-donating 5-(furan-2-yl) moiety. semanticscholar.org Crucially, the substitution pattern on a distal benzylidene ring strongly influenced activity, with para-substituted derivatives consistently showing significant anticancer effects. semanticscholar.org

In the study of 1-(4-fluorophenoxyacetyl)-4-substituted thio/semicarbazide (B1199961) derivatives, a clear SAR was established by comparing thiosemicarbazides (containing sulfur) with their semicarbazide (containing oxygen) counterparts. The in vitro biological studies showed that the thiosemicarbazide derivatives had more promising activity against the LNCaP prostate cancer cell line and a better safety profile than the semicarbazides. acs.org This highlights the importance of the sulfur atom in the thiosemicarbazide scaffold for this specific anticancer activity. acs.orgresearchgate.net

Enzyme Inhibition and Modulatory Actions

This compound and its derivatives exert their biological effects by interacting with and inhibiting various enzymes crucial for the survival of microbes or the proliferation of cancer cells.

The parent compound, this compound, has been identified as a hydrophobic drug that inhibits the activity of HMG-CoA reductase. This enzyme is a key catalyst in the synthesis of cholesterol.

In the antibacterial domain, derivatives such as fluorobenzoylthiosemicarbazides are considered potential allosteric inhibitors of d-alanyl-d-alanine (B1587853) ligase (Ddl). nih.govmdpi.com This enzyme is essential for the biosynthesis of the bacterial cell wall. Other derivatives, specifically 2,6-difluorobenzamides, target the filamentous temperature sensitive Z-ring (FtsZ) protein, which plays a central role in bacterial cell division. nanobioletters.com

In the context of anticancer activity, certain 1-(4-fluorophenoxyacetyl)-thiosemicarbazide derivatives have been proposed to function through the inhibition of topoisomerase IIα. acs.orgresearchgate.net This enzyme is vital for managing DNA tangles and supercoils during cell replication, and its inhibition leads to cell death.

| Compound/Derivative Class | Target Enzyme | Biological Context | Reference |

| This compound | HMG-CoA reductase | Cholesterol Synthesis | nih.gov |

| Fluorobenzoylthiosemicarbazides | d-alanyl-d-alanine ligase (Ddl) | Bacterial Cell Wall Synthesis | nih.govmdpi.com |

| 2,6-Difluorobenzamide Derivatives | FtsZ protein | Bacterial Cell Division | nanobioletters.com |

| 1-(4-Fluorophenoxyacetyl)-thiosemicarbazides | Topoisomerase IIα | Cancer Cell DNA Replication | acs.orgresearchgate.net |

Monoamine Oxidase (MAO) Inhibition Studies and Profiles

Research into novel thiosemicarbazone derivatives has identified compounds with potent and selective MAO-B inhibition. nih.gov For example, certain derivatives incorporating methoxyethyl substituents have exhibited IC50 values in the low nanomolar range, comparable to the reference drug Selegiline. nih.gov Enzyme kinetic studies have revealed that the mechanism of inhibition by these derivatives is often reversible and non-competitive. nih.gov

The inhibitory potential of thiobenzamide-related structures highlights the importance of the thioamide moiety in interacting with the active site of MAO enzymes. The electronic properties and steric bulk of substituents on the phenyl ring play a crucial role in determining the potency and selectivity of inhibition for MAO-A versus MAO-B.

Table 1: Monoamine Oxidase (MAO) Inhibition by Thiobenzamide (B147508) Derivatives and Related Compounds

| Compound/Derivative Class | MAO Isoform | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| Thiosemicarbazone Derivative (with methoxyethyl substituent) | MAO-B | 0.042 ± 0.002 | Reversible, Non-competitive | nih.gov |

| Thiosemicarbazone Derivative (with methoxyethyl substituent) | MAO-B | 0.056 ± 0.002 | Reversible, Non-competitive | nih.gov |

| Selegiline (Reference) | MAO-B | 0.037 ± 0.001 | Irreversible | nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 ± 7.12 | Not Specified | mdpi.com |